2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an ethanol group attached to the nitrogen atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of 5-methyl-4-nitro-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as ethanol can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-methyl-4-amino-1H-pyrazol-1-yl)ethanol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyrazole ring can also bind to enzyme active sites, inhibiting their activity and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(5-nitro-1H-imidazol-1-yl)ethanol: Similar structure with an imidazole ring instead of a pyrazole ring.
(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring with different substituents.
Uniqueness
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol group makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDDDJHGRPWKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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